2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
Overview
Description
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, a cyano group, and a fluorophenyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves the reaction of 5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinethiol with 4-fluoroaniline . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound
Scientific Research Applications
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-cyano-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
- 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its potential as a therapeutic agent due to the unique properties of fluorine in medicinal chemistry .
Biological Activity
The compound 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide is a member of the pyrimidine derivative family, which has garnered attention for its potential biological activities, particularly in antiviral and antimicrobial contexts. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H15FN4OS
- Molecular Weight : 302.36 g/mol
The specific arrangement of functional groups in this compound contributes to its biological properties.
Biological Activity Overview
Research has indicated that derivatives of pyrimidine, including the studied compound, exhibit significant biological activities. Notably, they have been explored for their antiviral properties against various viruses, including Zika virus (ZIKV) and Hepatitis C virus (HCV).
Antiviral Activity
-
Mechanism of Action :
- The compound targets viral RNA-dependent RNA polymerases (RdRp), which are crucial for viral replication. Studies have shown that similar pyrimidine derivatives inhibit the activity of HCV RdRp with IC50 values in the low micromolar range (e.g., 0.089 μM to 0.102 μM) .
- Molecular docking studies suggest that these compounds bind effectively to the RdRp enzyme's active site, disrupting its function and thereby inhibiting viral replication .
- Case Studies :
Comparative Biological Activity Table
Compound Name | Target Virus | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | ZIKV | TBD | Inhibition of RdRp |
Compound A (5-cyano-6-aryl-2-thiouracil) | HCV | 3.8 | Inhibition of NS5B RdRp |
Compound B (2-hydroxylphenethyl sulfanyl-pyrimidines) | HCV | TBD | Inhibition of NS5B RdRp |
Additional Biological Activities
Beyond antiviral effects, some studies have indicated potential antibacterial properties associated with similar pyrimidine derivatives. For instance, modifications in the molecular structure have led to enhanced activity against Gram-positive bacteria, suggesting a broader spectrum of biological activity.
Properties
IUPAC Name |
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-2-12-11(7-17)14(22)20-15(19-12)23-8-13(21)18-10-5-3-9(16)4-6-10/h3-6H,2,8H2,1H3,(H,18,21)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYQECJQSNIKAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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